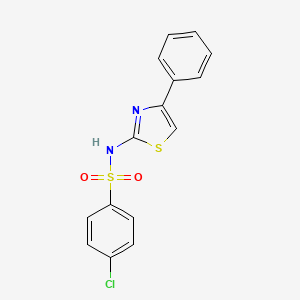![molecular formula C22H16N2O6 B3559062 3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B3559062.png)
3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
概要
説明
3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is a complex organic compound with a molecular formula of C21H15N3O6 This compound is characterized by its multiple aromatic rings and functional groups, including carboxyl and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to coupling reactions. For instance, the synthesis may involve the reaction of 3-carboxybenzoic acid with 4-aminobenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs).
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
- Para-aminobenzoic acid (PABA)
Uniqueness
3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-[[4-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-17-5-1-3-15(11-17)21(27)28)13-7-9-14(10-8-13)20(26)24-18-6-2-4-16(12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVHCUMBWWVAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-nitrobenzamide](/img/structure/B3558979.png)

![N-[3-(benzylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3559004.png)
![4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3559009.png)
![1-[3-(dimethylamino)propyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3559010.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B3559030.png)
![2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B3559033.png)
![1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B3559040.png)
![benzyl 3,6-diamino-5-cyano-4-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3559055.png)
![4-{[1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3559060.png)
acetonitrile](/img/structure/B3559066.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3559071.png)
![N-(4-{5-[4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)-2,2-DIMETHYLPROPANAMIDE](/img/structure/B3559074.png)
